molecular formula C19H20N4O B2920132 2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1798542-46-7

2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2920132
CAS No.: 1798542-46-7
M. Wt: 320.396
InChI Key: URNKBEKEGSNLDA-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapies. Its structure, which incorporates an indole acetamide moiety linked to a pyridyl-pyrrolidine scaffold, is associated with bioactive molecules targeting critical cellular pathways. Compounds with this general structural class have demonstrated substantial research value in oncology. Specifically, molecules featuring the N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide core have been identified as potent, covalent inhibitors of the KRAS G12C oncoprotein, a key driver in many cancers, including lung adenocarcinoma and colorectal cancer . These inhibitors function by covalently binding to the mutant cysteine-12 residue of the GDP-bound form of KRAS, trapping it in its inactive state and thereby impairing downstream signaling that promotes cell proliferation and survival . The discovery of such inhibitors was achieved through innovative platforms like Chemotype Evolution, highlighting the potential of this chemical series in targeting previously "undruggable" targets . Furthermore, the 2-(1H-indol-1-yl)acetamide motif is a recognized pharmacophore in antiviral research. Derivatives of this structure have shown promising activity as inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of viruses such as SARS-CoV-2 and Respiratory Syncytial Virus (RSV) . Some analogs exhibit low micromolar to sub-micromolar EC 50 values, indicating potent inhibition of viral replication, and have been investigated for their mechanism of action, which can include inhibition of membrane fusion or disruption of the viral genome replication/transcription processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the specific activity and applicability of this compound for their unique projects.

Properties

IUPAC Name

2-indol-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(14-22-11-8-15-5-1-2-6-17(15)22)21-16-9-12-23(13-16)18-7-3-4-10-20-18/h1-8,10-11,16H,9,12-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNKBEKEGSNLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CN2C=CC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The pyridine ring can be introduced through a subsequent nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acid derivatives.

  • Reduction: Reduction of the indole nitrogen to form indole-3-ylmethanol.

  • Substitution: Introduction of various substituents on the indole or pyridine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole and pyridine functionalities make it a valuable building block for pharmaceuticals and agrochemicals.

Biology: Biologically, 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide has shown potential as a bioactive molecule. It can interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine: In medicine, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, antioxidant, and anticancer activities, which are beneficial for treating various diseases.

Industry: In the industry, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism by which 2-(1H-Indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exerts its effects involves binding to specific molecular targets. The indole and pyridine rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives synthesized.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties
Compound Name Key Substituents/Modifications Molecular Weight (g/mol) LogP* (Predicted) Biological Activity (Reported)
Target Compound Pyrrolidin-3-yl, Pyridin-2-yl ~343.4† 2.1–2.5‡ N/A (Inferred from analogs)
2-(1H-Indol-3-yl)-N-phenylacetamide Phenyl group 264.3 3.0 α-Amylase inhibition (IC₅₀ = 12 µM)
N-(4-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide 4-Chlorobenzyl 298.8 3.4 N/A (Potential kinase inhibition)
N-(1-(tert-butyl)...pyrrolidin-3-yl)acetamide tert-Butyl, Pyridin-2-yl 329.2 2.8 Antiproliferative (IC₅₀ = 8 µM)
2-(3-(1H-Indol-1-yl)-6-oxopyridazin-yl)acetamide Thiazolyl, Pyridazinone 428.5 1.9 N/A (Predicted ROS scavenging)

*LogP values estimated using fragment-based methods.
†Calculated from formula C₁₉H₂₁N₃O.
‡Predicted based on pyrrolidine-pyridine hydrophobicity.

Key Observations:
  • Phenyl vs.
  • Chlorobenzyl Modification : The 4-chlorobenzyl group in increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability.
  • tert-Butyl vs. Pyridin-2-yl : The tert-butyl group in introduces steric bulk, possibly limiting binding to flat enzymatic pockets compared to the pyridine ring in the target compound.
Key Observations:
  • Target Compound vs. Adamantane Derivatives : The adamantane group in enhances rigidity and tubulin binding, whereas the pyrrolidine-pyridine in the target compound may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels.
  • α-Amylase Inhibition : The absence of a phenyl group in the target compound (vs. ) may reduce α-amylase affinity but broaden selectivity for other targets.
  • Kinase Inhibition Potential: The piperazinyl-pyridine analog shows kinase inhibition (CHEMBL6904), suggesting the target compound’s pyridine ring could similarly engage kinase ATP pockets.
Key Observations:
  • Pd-Catalyzed Amidation : The target compound’s synthesis likely mirrors methods in , offering moderate yields but requiring careful control of temperature and ammonia equivalents.
  • Steric Challenges : The pyrrolidine-pyridine group may necessitate longer reaction times compared to less hindered analogs (e.g., ).

Biological Activity

2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that combines an indole ring system with a pyridine and pyrrolidine moiety. This unique structure suggests potential biological activities, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C19H20N4OC_{19}H_{20}N_{4}O with a molecular weight of 320.4 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC₁₉H₂₀N₄O
Molecular Weight320.4 g/mol
CAS Number1798542-46-7

The biological activity of 2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole and pyridine rings facilitate binding to specific sites, potentially modulating the activity of these targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, which could lead to therapeutic effects such as anti-inflammatory and anticancer activities.
  • Receptor Modulation : It has been suggested that this compound can act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that 2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide exhibits several biological activities:

Anti-inflammatory Activity

Studies have shown that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines. This suggests that our compound may have potential in treating inflammatory diseases.

Anticancer Properties

The compound's ability to inhibit specific cancer-related enzymes positions it as a promising candidate for cancer therapy. For instance, it may target pathways involved in tumor proliferation and metastasis.

Antioxidant Effects

Preliminary data indicate that this compound may possess antioxidant properties, which could protect cells from oxidative stress and contribute to its therapeutic profile.

Case Studies

A few notable studies highlight the biological activity of related compounds, providing insights into the potential effects of 2-(1H-indol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide:

  • Study on Indole Derivatives : Research on indole derivatives demonstrated significant anticancer activity against various cancer cell lines, suggesting that the indole moiety contributes to cytotoxic effects.
  • Pyridine-Pyrrolidine Compounds : Compounds featuring pyridine and pyrrolidine structures have shown promise in modulating neurotransmitter systems, indicating potential applications in neuropharmacology .
  • Mechanism-Based Approaches : Recent reviews emphasize the importance of understanding the mechanisms by which indole-containing compounds exert their effects, particularly in cancer therapy .

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